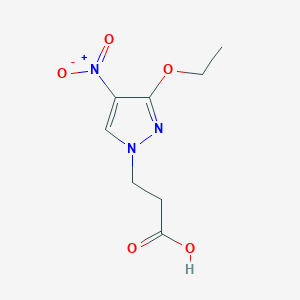
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a compound that belongs to the class of tetrahydroquinolines, which are heterocyclic compounds featuring a quinoline core with additional saturation in the ring system. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been described using a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Although the specific synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been studied, revealing that the fused six-membered ring can adopt a half-chair conformation and may exhibit conformational disorder . This suggests that the molecular structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide could also present interesting conformational characteristics.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide. However, the synthesis of related tetrahydroisoquinolines involves reductive amination and palladium-catalyzed reactions , which could be relevant for the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide are not explicitly provided in the papers. However, the properties of similar tetrahydroquinoline derivatives, such as solubility, melting points, and crystalline structure, can be inferred from the structural characterization of related compounds . These properties are crucial for understanding the compound's behavior in different environments and its potential applications.
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probe Development
The development of novel sigma-2 receptor probes involves the synthesis and evaluation of benzamide analogues, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide derivatives. These compounds are valuable for studying sigma-2 receptors in vitro, with specific analogues displaying high affinity and serving as useful ligands for receptor characterization. Such research contributes to understanding sigma-2 receptor functions and implications in various physiological and pathological processes (Jinbin Xu et al., 2005).
Palladium-Catalyzed Domino Reaction
A palladium-catalyzed domino reaction involving N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide derivatives facilitates the construction of quinazolinones. This method exemplifies the synthesis of complex heterocyclic compounds through innovative catalytic processes, highlighting the compound's utility in organic synthesis and drug discovery (Hidemasa Hikawa et al., 2012).
Anticancer Agent Synthesis
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide, has been explored as potential anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, demonstrating the therapeutic potential of such derivatives in cancer treatment (K. Redda et al., 2010).
Histone Deacetylase Inhibition
Research into histone deacetylase (HDAC) inhibitors has identified N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide derivatives as potent and selective inhibitors of the HDAC6 isoform. These findings are significant for the development of new treatments for cancer and other diseases where HDAC activity is a critical factor (C. Blackburn et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-2-18-10-12-19(13-11-18)24(28)26-22-14-15-23-21(17-22)9-6-16-27(23)25(29)20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJVPMOQLPWKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)